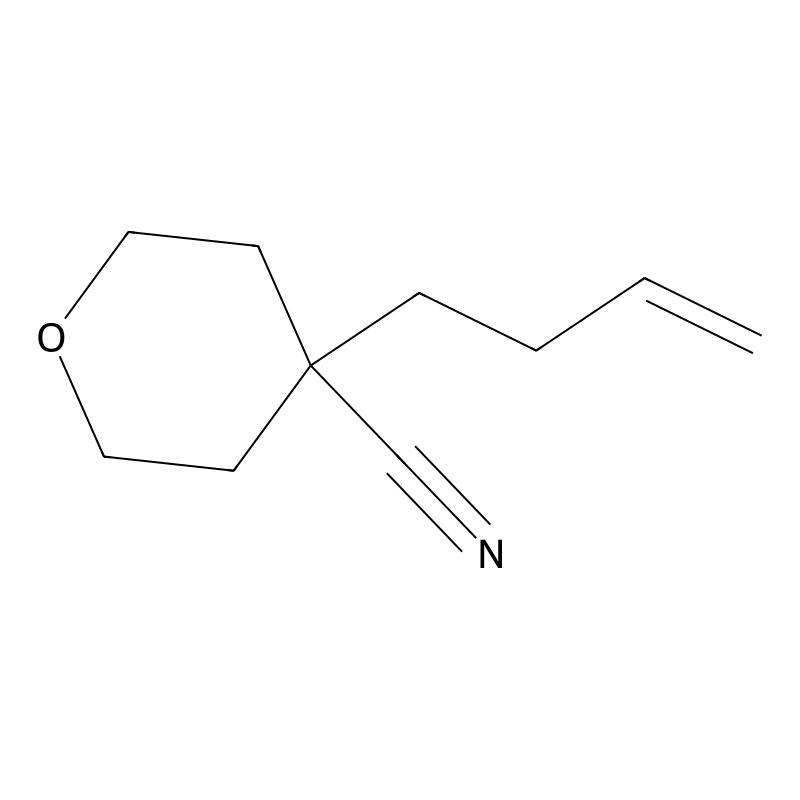4-(But-3-en-1-yl)oxane-4-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
4-(But-3-en-1-yl)oxane-4-carbonitrile, also known by its IUPAC name 4-but-3-enyloxane-4-carbonitrile, is an organic compound with the molecular formula and a molecular weight of approximately 165.24 g/mol. The compound features a nitrile functional group, which is known for its reactivity and ability to participate in various chemical transformations. It is typically encountered as a colorless liquid and is primarily used as a building block in organic synthesis due to its versatile reactivity profile.
- Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids.
- Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
- Substitution Reactions: The but-3-en-1-yl group can participate in electrophilic substitution reactions, including halogenation and hydrohalogenation, leading to the formation of halogenated derivatives.
These reactions highlight the compound's utility in synthesizing more complex molecules and its potential for further functionalization.
Research into the biological activity of 4-(But-3-en-1-yl)oxane-4-carbonitrile has revealed promising results. The compound exhibits antimicrobial, anticancer, and antiviral properties, making it a subject of interest in medicinal chemistry. Its interactions with various biological targets suggest potential applications in drug development and therapeutic interventions.
The synthesis of 4-(But-3-en-1-yl)oxane-4-carbonitrile typically involves multi-step processes starting from readily available precursors. A common synthetic route includes:
- Reaction of 4-Hydroxy-2H-pyran with But-3-en-1-yl Bromide: This reaction occurs in the presence of a base to form the corresponding ether.
- Use of Inert Conditions: Reactions are generally conducted under anhydrous conditions to prevent hydrolysis of the nitrile group, ensuring higher yields and purity.
Alternative methods may involve the reaction of but-3-en-1-ol with cyanogen bromide under basic conditions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.
4-(But-3-en-1-yl)oxane-4-carbonitrile finds applications across various fields:
- Organic Synthesis: It serves as a building block for creating more complex organic molecules.
- Pharmaceutical Development: The compound is being investigated for its potential as an intermediate in drug synthesis due to its biological activities.
- Industrial Use: It is utilized in producing specialty chemicals and materials, including polymers and resins.
The interaction studies involving 4-(But-3-en-1-yl)oxane-4-carbonitrile focus on its mechanism of action, particularly how the nitrile group interacts with nucleophilic sites on proteins and other biomolecules. This electrophilic character allows it to form covalent bonds with various targets, potentially influencing enzyme activity and receptor interactions, which is critical for understanding its biological effects.
4-(But-3-en-1-yl)oxane-4-carbonitrile can be compared with several similar compounds that exhibit distinct properties due to variations in their functional groups. Here are some notable comparisons:
| Compound Name | Key Differences |
|---|---|
| 4-(But-3-en-1-yl)tetrahydro-2H-pyran | Lacks the nitrile group; different reactivity |
| 4-(But-3-en-1-yl)oxane-4-carboxylic acid | Contains a carboxylic acid group instead of nitrile; different chemical behavior |
| 4-(But-3-en-1-yloxane)-4-amines | Contains an amine group; alters biological activity |
These comparisons illustrate how modifications in functional groups can significantly influence the chemical reactivity and potential applications of related compounds. The unique presence of the nitrile group in 4-(But-3-en-1-yl)oxane-4-carbonitrile provides distinct advantages for specific synthetic pathways and biological interactions.








